[2,3'-Bipyridin]-6-amine
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Diverse Bipyridine Analogues for Heavy-Metal Sensing : A study by Tamargo et al. (2021) developed an environmentally friendly synthetic protocol using amines, including [2,3'-Bipyridin]-6-amine, for constructing diverse bipyridine analogues. These compounds have shown potential in detecting heavy metals like mercury(II), copper(II), and iron(III) ions.
Photolabile Caging Groups for Amines : Zayat et al. (2006) explored ruthenium(II) bipyridyl complexes as photolabile caging groups for amines, including this compound. These complexes can release one molecule of ligand upon irradiation with visible light, making them suitable for biological applications (Zayat, Salierno, & Etchenique, 2006).
Metal-Binding Properties in Ligands : A study by Ziessel and Lehn (1990) developed synthetic procedures for ligands bearing bipyridine groups attached to polyamines. These ligands have shown interesting metal-binding properties and form complexes with various cations (Ziessel & Lehn, 1990).
Coordination Polymers in Materials Science : Research by Liu, Zhang, and Zhu (2006) involved the use of this compound in constructing coordination polymers, which are important in materials science for their structural and functional diversity (Liu, Zhang, & Zhu, 2006).
Catalysis in CO2 Reduction : Hellman, Haiges, and Marinescu (2019) synthesized rhenium tricarbonyl bipyridine complexes modified with pendant secondary and tertiary amines in the 6- and 6'-positions. These complexes showed significant potential in catalyzing the reduction of CO2 to CO (Hellman, Haiges, & Marinescu, 2019).
Chemiluminescence in Analytical Chemistry : Noffsinger and Danielson (1987) demonstrated that tris(2,2'-bipyridine)ruthenium(III) can react with aliphatic amines, including this compound, to generate chemiluminescence. This property is significant in developing sensitive analytical methods (Noffsinger & Danielson, 1987).
Mechanism of Action
Target of Action
It’s known that the compound is a part of the tetradentate ligand, which combines a carbazole unit with high triplet energy and dimethoxy bipyridine . This ligand is known for its high quantum efficiency when coordinated with a metal (Pt), and is anticipated to exhibit promising luminescent properties .
Mode of Action
In general, the mode of action (moa) describes a functional or anatomical change, resulting from the exposure of a living organism to a substance . In comparison, a mechanism of action (MOA) describes such changes at the molecular level .
Biochemical Pathways
It’s important to note that the interaction of a chemical compound with its biological targets can significantly affect various biochemical pathways . These models simulate the reaction of biological systems, including whole cells, to changes in the environment, genetic disorders or mutations .
Pharmacokinetics
Pharmacokinetics is based on mathematical modeling that places great emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .
Result of Action
It’s important to note that the interaction of a chemical compound with its biological targets can lead to various molecular and cellular effects .
Action Environment
It’s important to note that environmental factors can significantly influence the action of a chemical compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-pyridin-3-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWUPODTLEQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468974 | |
Record name | [2,3'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39883-47-1 | |
Record name | [2,3'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.